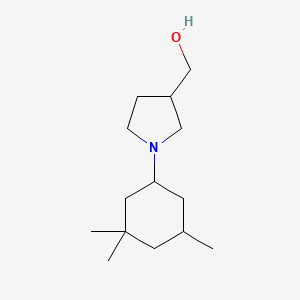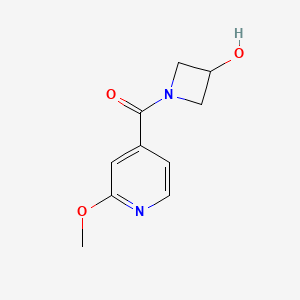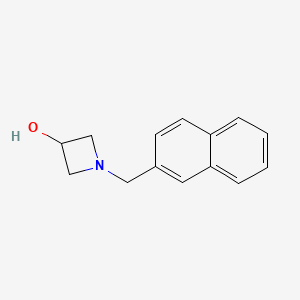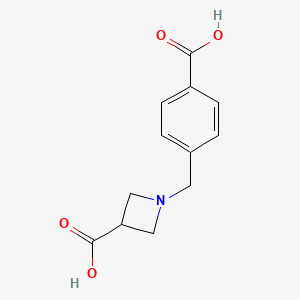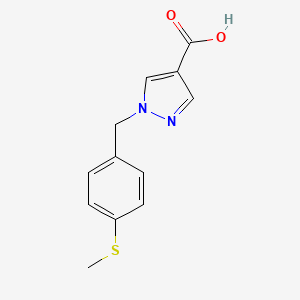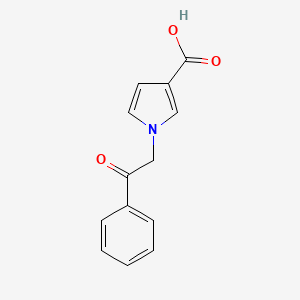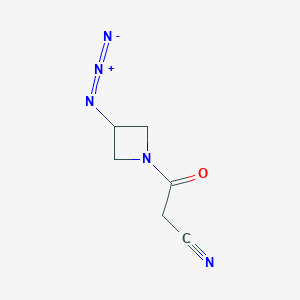
2-(1-(四氢-2H-吡喃-4-基)哌啶-4-基)乙醇
描述
The compound “2-(1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)ethan-1-ol” is a complex organic molecule. It contains a piperidine ring, which is a common motif in many pharmaceuticals and other biologically active compounds . The tetrahydro-2H-pyran-4-yl group is a type of ether that is often used as a protective group in organic synthesis .
Molecular Structure Analysis
The molecular structure of this compound would be expected to contain a piperidine ring attached to a tetrahydro-2H-pyran-4-yl group via an ethan-1-ol linker . The exact 3D conformation would depend on the specific stereochemistry of the molecule .Physical and Chemical Properties Analysis
The physical and chemical properties of “2-(1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)ethan-1-ol” would be expected to be typical of a medium-sized organic molecule. It is likely to be a solid at room temperature .科学研究应用
新型合成方法
一项研究描述了通过一种新策略合成稠合多环系统,该策略涉及 2-羟基苯甲醛与 2-(3,4-二氢-2H-吡喃-5-基)乙醇缩合。这种方法对于构建许多天然产物中不可或缺的环状骨架具有重要意义(Someswarao 等,2018)。
冠醚的构建模块
研究证明了吡啶/哌啶装饰冠醚的构建模块的合成,这对于功能化冠醚的开发非常有价值。该合成基于 2-乙烯基吡啶的瓦格纳氧化或 NBS 介导的环氧化(Nawrozkij 等,2014)。
药理学研究
一项关于循环药物代谢物暴露的研究在人类中使用基于生理的药代动力学模型来预测血浆代谢物/母体比率,突出了某些代谢物在药物开发和药代动力学中的重要性(Obach 等,2018)。
抗菌和抗氧化研究
另一项研究重点关注具有 2-(哌啶-4-基)乙胺部分的席夫碱的合成和光谱鉴定,显示出有希望的胰腺脂肪酶抑制活性、抗氧化特性和抗菌效果(Warad 等,2020)。
化学合成和分子研究
对多羟基哌啶的研究探索了非对映选择性二羟基化,促进了氮杂-C-连接二糖衍生物的合成,这对于开发糖苷酶抑制剂非常重要(Kennedy 等,2005)。
安全和危害
作用机制
Target of Action
The primary target of the compound 2-(1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)ethan-1-ol is currently unknown . The compound is a unique chemical provided to early discovery researchers
Biochemical Pathways
Without knowledge of the compound’s primary targets, it is challenging to summarize the affected biochemical pathways and their downstream effects . Future studies will help to understand the biochemical pathways influenced by this compound.
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . .
生化分析
Biochemical Properties
2-(1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)ethan-1-ol plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with acid phosphatase, an enzyme that catalyzes the hydrolysis of phosphate esters . This interaction can affect the enzyme’s activity, potentially altering phosphate metabolism within cells.
Cellular Effects
The effects of 2-(1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)ethan-1-ol on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the production, transport, and recycling of phosphate, which is crucial for energy metabolism and cellular signaling . Additionally, its impact on gene expression can lead to changes in protein synthesis and cellular responses to external stimuli.
Molecular Mechanism
At the molecular level, 2-(1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)ethan-1-ol exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in their activity. For instance, it has been found to interact with acid phosphatase, inhibiting its activity and thereby affecting phosphate metabolism . These interactions can also lead to changes in gene expression, further influencing cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)ethan-1-ol can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but its activity can decrease over time due to degradation . Long-term exposure to this compound in in vitro or in vivo studies has revealed sustained effects on cellular metabolism and function.
Dosage Effects in Animal Models
The effects of 2-(1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)ethan-1-ol vary with different dosages in animal models. At lower doses, it may have beneficial effects on cellular function and metabolism. At higher doses, it can exhibit toxic or adverse effects. For instance, high doses have been associated with disruptions in phosphate metabolism and cellular signaling pathways . These threshold effects highlight the importance of dosage optimization in experimental studies.
Metabolic Pathways
2-(1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)ethan-1-ol is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, its interaction with acid phosphatase affects phosphate metabolism, which is crucial for energy production and cellular signaling . These interactions can lead to changes in metabolic pathways and overall cellular function.
Transport and Distribution
Within cells and tissues, 2-(1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)ethan-1-ol is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments. For instance, it has been observed to interact with transport proteins that facilitate its movement across cell membranes . This distribution is essential for its biochemical and cellular effects.
Subcellular Localization
The subcellular localization of 2-(1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)ethan-1-ol plays a crucial role in its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, it may localize to the cytoplasm or nucleus, where it can interact with enzymes and other biomolecules . This localization is essential for its role in cellular processes and biochemical reactions.
属性
IUPAC Name |
2-[1-(oxan-4-yl)piperidin-4-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO2/c14-8-3-11-1-6-13(7-2-11)12-4-9-15-10-5-12/h11-12,14H,1-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDMBMHWSPCCBMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CCO)C2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



